molecular formula C11H17KN2O5S B6016066 potassium;N-[2-hydroxy-3-[(4-methoxyphenyl)methylamino]propyl]sulfamate

potassium;N-[2-hydroxy-3-[(4-methoxyphenyl)methylamino]propyl]sulfamate

Cat. No.: B6016066
M. Wt: 328.43 g/mol
InChI Key: PPWJABOIQDNMTQ-UHFFFAOYSA-M
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Description

Potassium;N-[2-hydroxy-3-[(4-methoxyphenyl)methylamino]propyl]sulfamate is a chemical compound with a complex structure that includes a sulfamate group, a hydroxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;N-[2-hydroxy-3-[(4-methoxyphenyl)methylamino]propyl]sulfamate typically involves multiple steps. One common method starts with the reaction of 4-methoxybenzylamine with epichlorohydrin to form an intermediate. This intermediate is then reacted with sulfamic acid under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Potassium;N-[2-hydroxy-3-[(4-methoxyphenyl)methylamino]propyl]sulfamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group may produce an amine.

Scientific Research Applications

Potassium;N-[2-hydroxy-3-[(4-methoxyphenyl)methylamino]propyl]sulfamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of potassium;N-[2-hydroxy-3-[(4-methoxyphenyl)methylamino]propyl]sulfamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Potassium;N-[2-hydroxy-3-(phenylmethylamino)propyl]sulfamate
  • Potassium;N-[2-hydroxy-3-(4-chlorophenyl)methylamino]propyl]sulfamate
  • Potassium;N-[2-hydroxy-3-(4-fluorophenyl)methylamino]propyl]sulfamate

Uniqueness

Potassium;N-[2-hydroxy-3-[(4-methoxyphenyl)methylamino]propyl]sulfamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, such as increased stability or enhanced binding affinity to molecular targets.

Properties

IUPAC Name

potassium;N-[2-hydroxy-3-[(4-methoxyphenyl)methylamino]propyl]sulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5S.K/c1-18-11-4-2-9(3-5-11)6-12-7-10(14)8-13-19(15,16)17;/h2-5,10,12-14H,6-8H2,1H3,(H,15,16,17);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWJABOIQDNMTQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC(CNS(=O)(=O)[O-])O.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17KN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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